molecular formula C10H15Br B12548319 (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 669063-34-7

(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B12548319
CAS No.: 669063-34-7
M. Wt: 215.13 g/mol
InChI Key: RYDZNLZQWJLNCU-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is a bicyclic compound with a bromine atom attached to the second carbon of the bicyclo[2.2.1]hept-2-ene structure. This compound is known for its unique structural features and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene typically involves the bromination of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to promote elimination.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include alcohols, ethers, or amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene is used in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules and in the study of enzyme-catalyzed reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s bicyclic structure provides rigidity and stability, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2-Chloro-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with a chlorine atom instead of bromine.

    (1R,4R)-2-Iodo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with an iodine atom instead of bromine.

    (1R,4R)-2-Fluoro-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene lies in its specific reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, making this compound particularly useful in certain chemical reactions where higher reactivity is desired.

Properties

CAS No.

669063-34-7

Molecular Formula

C10H15Br

Molecular Weight

215.13 g/mol

IUPAC Name

(1R,4R)-2-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H15Br/c1-9(2)7-4-5-10(9,3)8(11)6-7/h6-7H,4-5H2,1-3H3/t7-,10+/m1/s1

InChI Key

RYDZNLZQWJLNCU-XCBNKYQSSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C=C2Br

Canonical SMILES

CC1(C2CCC1(C(=C2)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.